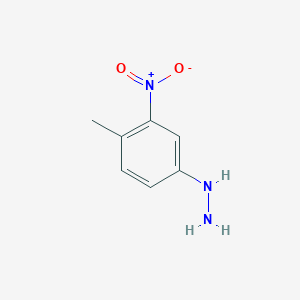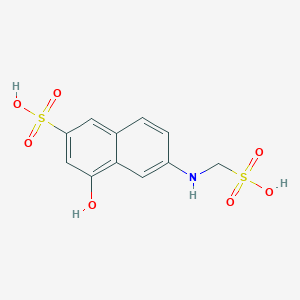
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID typically involves the reaction of 2-naphthol with formaldehyde and sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often employ batch processes with precise control over temperature and pH to maximize yield and purity.
Chemical Reactions Analysis
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents used in these reactions include sodium bisulfite, formaldehyde, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are used in biochemical assays and as staining agents in microscopy.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID involves its ability to undergo electrophilic substitution reactions. The hydroxyl and sulfonic acid groups enhance its reactivity towards electrophiles, facilitating the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the desired products .
Comparison with Similar Compounds
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID can be compared with other naphthalene derivatives such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Used in the production of reactive dyes.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of acid dyes.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
6259-56-9 |
|---|---|
Molecular Formula |
C11H11NO7S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO7S2/c13-11-5-9(21(17,18)19)3-7-1-2-8(4-10(7)11)12-6-20(14,15)16/h1-5,12-13H,6H2,(H,14,15,16)(H,17,18,19) |
InChI Key |
WIGCNINIKDNDBF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


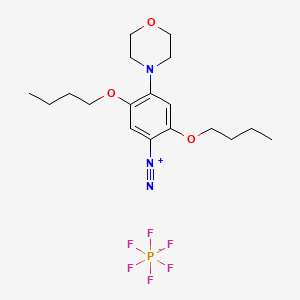

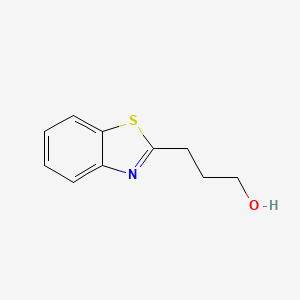
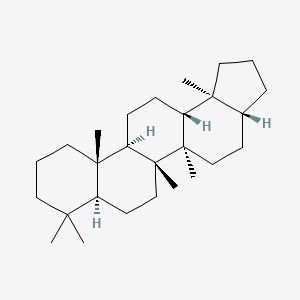
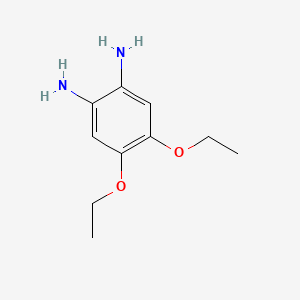
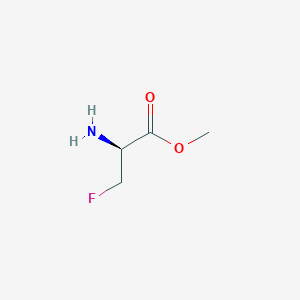
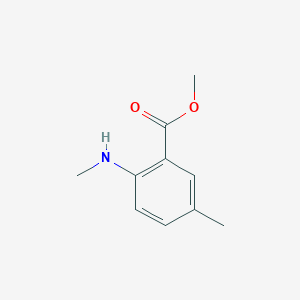
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
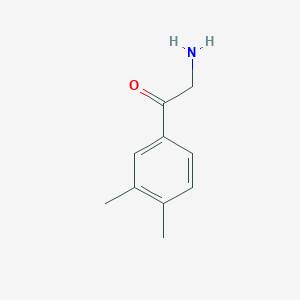
![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)
